molecular formula C17H14ClN3O2 B2806600 N-[4-chloro-2-(6-methyl-3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide CAS No. 871307-85-6

N-[4-chloro-2-(6-methyl-3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide

Cat. No.: B2806600
CAS No.: 871307-85-6
M. Wt: 327.77
InChI Key: ADAFXQZTWSEBKO-UHFFFAOYSA-N
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Description

N-[4-chloro-2-(6-methyl-3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide is a useful research compound. Its molecular formula is C17H14ClN3O2 and its molecular weight is 327.77. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

A number of studies have focused on the synthesis of quinoxaline derivatives and their biological activities. For instance, the synthesis of a series of compounds demonstrated potential antimalarial activity through structure-activity relationships, highlighting the importance of substituents on the phenyl ring for antimalarial potency against Plasmodium berghei in mice (Werbel et al., 1986). Similarly, the creation of azetidinone derivatives based on 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide showcased potent antibacterial and antifungal properties, underscoring the significance of the p-dimethylaminophenyl group for enhanced activity (Kumar et al., 2013).

Anticancer Potential

Research into N-alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides revealed a subset of compounds with inhibitory action on HCT-116 and MCF-7 cancer cell lines, highlighting their potential as leads for anticancer drug development (El Rayes et al., 2022).

Molecular Interaction Studies

The structural orientation of amide derivatives in coordination complexes has been studied, providing insights into their interaction mechanisms and potential applications in material science (Kalita & Baruah, 2010). These studies contribute to understanding the molecular basis of the compounds' actions and designing more effective derivatives.

Properties

IUPAC Name

N-[4-chloro-2-(6-methyl-3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2/c1-9-3-5-14-15(7-9)21-17(23)16(20-14)12-8-11(18)4-6-13(12)19-10(2)22/h3-8H,1-2H3,(H,19,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADAFXQZTWSEBKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C(=O)N2)C3=C(C=CC(=C3)Cl)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.